5-(tert-Butyl)-2-methoxybenzenesulfonic acid
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Overview
Description
5-(tert-Butyl)-2-methoxybenzenesulfonic acid is an organic compound that features a tert-butyl group, a methoxy group, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methoxybenzenesulfonic acid typically involves the sulfonation of 5-(tert-Butyl)-2-methoxybenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-methoxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.
Scientific Research Applications
5-(tert-Butyl)-2-methoxybenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-methoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with amino acid residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butyl)-2-methoxybenzeneboronic acid
- 5-(tert-Butyl)-2-methoxyphenylboronic acid
- 2-methoxy-5-tert-butylphenylboronic acid
Comparison
Compared to these similar compounds, 5-(tert-Butyl)-2-methoxybenzenesulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. The presence of the sulfonic acid group makes it more acidic and capable of forming stronger ionic interactions, which can be advantageous in certain chemical and biological applications.
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHAUCBAFNHVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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